(Z)-tridec-2-enoic acid
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Overview
Description
(Z)-tridec-2-enoic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H24O2 and its molecular weight is 212.32846. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity : Studies have been conducted on synthesizing various derivatives of (Z)-tridec-2-enoic acid and related compounds. For instance, (Z)-3-(3,4-diaryl-1,2,4-triazole-5-yl)prop-2-enoic acid derivatives have been synthesized and investigated for their antiviral and immunomodulating activities. These derivatives were created through reactions involving N3-substituted amidrazones and maleic anhydride and showed promising biological activities (Modzelewska-Banachiewicz et al., 2009).
Chemical Characterization and Analysis : Research has also focused on the chemical characterization and analysis of this compound and its analogs. For example, the synthesis and 19F NMR study of a related compound, Z-13,13,14,14,15,15,16,16,17,17,18,18,18-tridecafluoro-octadec-9-enoic acid (oleic acid-F13), has been reported. This study detailed the synthesis process and provided NMR spectroscopic analysis for detailed characterization (Buchanan et al., 2003).
Pharmacological Properties : Some research has investigated the pharmacological properties of compounds structurally similar to this compound. For instance, a study on the GABAB receptor antagonist and GABAA receptor agonist properties of a δ-aminovaleric acid derivative, Z-5-aminopent-2-enoic acid, demonstrated that this compound has potential as a lead for the development of new potent and selective GABAB-antagonists (Dickenson et al., 1988).
Application in Natural Product Synthesis : The compound has also been a subject of interest in the synthesis of natural products. An example is the co-cultivation of fungal strains leading to the production of unusual polyketides, such as (Z)-2-ethylhex-2-enedioic acid, which are structurally related to this compound (Kossuga et al., 2013).
Inhibition of Biochemical Pathways : Studies have also explored the inhibition of biochemical pathways by compounds similar to this compound. For example, cyclopropene fatty acids, which share structural similarities, have been shown to interfere with the production of sex pheromones in insects, highlighting their potential use in controlling insect behavior (Gosalbo et al., 1992).
Properties
IUPAC Name |
tridec-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVYBECSNBLQJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20865638 |
Source
|
Record name | Tridec-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20865638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.